An In-Depth Technical Guide to 5-Chloro-2-hydroxypyrazine: A Versatile Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 5-Chloro-2-hydroxypyrazine: A Versatile Intermediate in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical intermediate 5-Chloro-2-hydroxypyrazine (CAS No. 89180-45-0). It delves into its physicochemical properties, synthesis, reactivity, and critical role as a building block in the synthesis of complex, biologically active molecules. The insights provided are grounded in established chemical principles and aim to explain the causality behind experimental choices, ensuring a robust and reproducible application of this versatile compound.
Core Compound Profile: 5-Chloro-2-hydroxypyrazine
5-Chloro-2-hydroxypyrazine, also known as 5-chloropyrazin-2(1H)-one, is a heterocyclic organic compound.[1] The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The presence of a chlorine atom and a hydroxyl group on the pyrazine ring imparts unique reactivity, making it a valuable precursor in the synthesis of more complex molecules. The chlorine atom, in particular, serves as a versatile handle for introducing various functional groups through nucleophilic substitution reactions.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for 5-Chloro-2-hydroxypyrazine is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| CAS Number | 89180-45-0 | [1][3] |
| Molecular Formula | C₄H₃ClN₂O | [1][3] |
| Molecular Weight | 130.53 g/mol | [1][3] |
| IUPAC Name | 5-chloropyrazin-2-ol | [2] |
| Synonyms | 5-Chloropyrazin-2(1H)-one, 2-hydroxy-5-chloropyrazine | [1] |
| Appearance | Off-white to yellow solid (typical) | Inferred from supplier data |
| Purity | Typically >95% | [2] |
| Storage | Inert atmosphere, room temperature | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) | [4] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [4] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 5-Chloro-2-hydroxypyrazine can be approached through several routes, leveraging the foundational chemistry of pyrazine ring formation and functionalization. A common strategy involves the chlorination of a pyrazine precursor. The rationale behind this approach is the relative ease of introducing a hydroxyl group (or its keto tautomer) onto the pyrazine ring, followed by a selective chlorination step.
Proposed Synthetic Workflow
A plausible and efficient synthesis of 5-Chloro-2-hydroxypyrazine starts from the commercially available 2-aminopyrazine. This pathway involves a two-step process: diazotization followed by hydrolysis to introduce the hydroxyl group, and subsequent chlorination.
Caption: Proposed synthetic workflow for 5-Chloro-2-hydroxypyrazine.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative, self-validating procedure adapted from established methods for the synthesis of similar chlorinated heterocyclic compounds.[5]
Step 1: Synthesis of 2-Hydroxypyrazine from 2-Aminopyrazine
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-aminopyrazine (1.0 eq) in dilute sulfuric acid. Cool the solution to 0-5 °C in an ice-salt bath.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled 2-aminopyrazine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.
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Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C. The evolution of nitrogen gas will be observed as the diazonium salt hydrolyzes to 2-hydroxypyrazine.
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Work-up and Isolation: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Chlorination of 2-Hydroxypyrazine
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Reaction Setup: Suspend the crude 2-hydroxypyrazine (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
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Chlorination: Add N-Chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise to the suspension. The reaction is typically exothermic and may require cooling to maintain room temperature.
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Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Upon completion, wash the reaction mixture with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-Chloro-2-hydroxypyrazine can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation and Characterization: The identity and purity of the synthesized 5-Chloro-2-hydroxypyrazine should be confirmed using standard analytical techniques.
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NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
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Mass Spectrometry (MS): Confirms the molecular weight (130.53 g/mol ) and provides fragmentation patterns that can further support the structure.
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Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the N-H and C=O stretching of the pyrazinone tautomer and C-Cl stretching.
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High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Reactivity and Applications in Drug Discovery
The synthetic utility of 5-Chloro-2-hydroxypyrazine stems from the reactivity of the pyrazine ring, which is electron-deficient due to the two nitrogen atoms. This electron deficiency makes the chlorine atom susceptible to nucleophilic aromatic substitution (SₙAr).
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of functionalizing chloropyrazines. Various nucleophiles, such as amines, alcohols, and thiols, can displace the chloride ion, allowing for the introduction of a wide array of substituents. This versatility is paramount in creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: General scheme for the application of 5-Chloro-2-hydroxypyrazine.
Role as a Key Intermediate
5-Chloro-2-hydroxypyrazine serves as a valuable intermediate in the synthesis of high-value pharmaceutical targets. While specific examples for this exact molecule in launched drugs are not readily found in public literature, its structural motifs are present in many biologically active compounds. For instance, substituted pyrazines are core components of drugs targeting a range of diseases, including cancer, infectious diseases, and cardiovascular disorders.
Causality in Experimental Design: The choice to use 5-Chloro-2-hydroxypyrazine as a starting material is often driven by a retrosynthetic analysis of a target molecule. If the target contains a 2-hydroxypyrazine core with a specific substituent at the 5-position, this intermediate provides a direct and efficient route. The chloro group is an excellent leaving group for SₙAr reactions, often providing better yields and cleaner reactions compared to other halogens under appropriate conditions.
Conclusion
5-Chloro-2-hydroxypyrazine is a strategically important chemical intermediate with significant potential in medicinal chemistry and drug development. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for its use as a versatile scaffold for the synthesis of diverse and complex molecular architectures. This guide provides the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic endeavors, with a clear understanding of the principles governing its preparation and application. The provided illustrative protocols, grounded in established chemical literature, offer a starting point for the development of robust and scalable synthetic processes.
References
-
Exploring the Versatility of 2-Chloropyrazine in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Wiley Online Library. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]
-
Regio- and chemoselective multiple functionalization of chloropyrazine derivatives. Application to the synthesis of coelenterazine. PubMed. Available at: [Link]
-
CAS No : 89180-45-0| Chemical Name : 5-Chloro-2-hydroxypyrazine | Pharmaffiliates. Pharmaffiliates. Available at: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis Group. Available at: [Link]
-
Synthesis and structure of the 5-chloropyrazine-2-carbonyl chloride and... ResearchGate. Available at: [Link]
- Method of preparing 2-hydroxypyrazines. Google Patents.
-
The Preparation of Hydroxypyrazines and Derived Chloropyrazines. Tripod.com. Available at: [Link]
- Pyrazine compounds. Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
- An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates. Google Patents.
